6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide
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Overview
Description
6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 4-position, which is further linked to a quinoline moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Attachment of the Quinoline Moiety: The quinoline moiety can be attached through a coupling reaction, such as the Buchwald-Hartwig amination, where the quinoline derivative is reacted with the pyrimidine core in the presence of a palladium catalyst and a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the carboxylic acid derivative of the pyrimidine with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The methoxy and carboxamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the carboxamide group could yield an amine.
Scientific Research Applications
6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-(quinolin-3-yl)pyrimidine-2-carboxamide
- 6-methoxy-N-(quinolin-4-yl)pyrimidine-4-carboxamide
- 6-methoxy-N-(quinolin-3-yl)pyridine-4-carboxamide
Uniqueness
6-methoxy-N-(quinolin-3-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the methoxy group at the 6-position and the carboxamide group at the 4-position of the pyrimidine ring, along with the quinoline moiety at the 3-position, contributes to its unique properties.
Properties
IUPAC Name |
6-methoxy-N-quinolin-3-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-21-14-7-13(17-9-18-14)15(20)19-11-6-10-4-2-3-5-12(10)16-8-11/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKAJSIVAGDZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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